molecular formula C22H17NO B381205 4-(6-Methyl-4-phenyl-2-quinolinyl)phenol CAS No. 385400-64-6

4-(6-Methyl-4-phenyl-2-quinolinyl)phenol

Cat. No.: B381205
CAS No.: 385400-64-6
M. Wt: 311.4g/mol
InChI Key: KUJWFPYOQQISGS-UHFFFAOYSA-N
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Description

4-(6-Methyl-4-phenyl-2-quinolinyl)phenol is a quinoline-based aromatic compound characterized by:

  • A quinoline core substituted with a methyl group at position 6 and a phenyl group at position 2.
  • A phenolic hydroxyl group (–OH) at the para position of the phenyl ring attached to the quinoline’s 2-position.

Key characterization methods include $ ^1H $-NMR, HRMS, and melting point analysis.

Properties

CAS No.

385400-64-6

Molecular Formula

C22H17NO

Molecular Weight

311.4g/mol

IUPAC Name

4-(6-methyl-4-phenylquinolin-2-yl)phenol

InChI

InChI=1S/C22H17NO/c1-15-7-12-21-20(13-15)19(16-5-3-2-4-6-16)14-22(23-21)17-8-10-18(24)11-9-17/h2-14,24H,1H3

InChI Key

KUJWFPYOQQISGS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)O

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the quinoline core or pendant phenyl rings. Examples include:

Compound ID/Name Substituents (Quinoline/Phenyl) Key Features Source
4-(6-Methyl-4-phenyl-2-quinolinyl)phenol 6-methyl, 4-phenyl, 2-(4-hydroxyphenyl) Phenolic –OH group enhances polarity N/A
B28 () 4-biphenyl, 2-carboxylic acid Carboxylic acid improves solubility
C2 () 4-bromophenyl, piperazine-methyl benzoate Bromine increases molecular weight
6-Ethyl-2-phenyl-4-quinolinol () 6-ethyl, 4-hydroxyl Ethyl group modifies hydrophobicity

Key Observations :

  • Electron-withdrawing groups (e.g., –Br in C2) increase molecular weight and reduce solubility in polar solvents .

Physical and Spectral Properties

Table 1: Comparative Physical Properties
Compound Melting Point (°C) Purity (%) UV-Vis Absorption (nm) Reference
This compound* Not reported
4-(4,5-Diphenylimidazol-2-yl)phenol 278 >96 340, 406 (π→π*)
C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Not specified High (via HRMS)

Notes:

  • The target compound’s absence of reported data highlights a research gap. However, analogs like 4-(4,5-diphenylimidazol-2-yl)phenol exhibit strong UV absorption at 340–406 nm due to π→π* transitions, suggesting similar behavior in conjugated quinoline derivatives .

Nonlinear Optical (NLO) Properties

Quinoline and imidazole derivatives with extended π-conjugation demonstrate significant NLO activity. Key parameters include nonlinear refractive index ($ n_2 $) and absorption coefficient ($ \beta $):

Table 2: NLO Properties of Selected Compounds
Compound $ n_2 $ (cm$ ^2 $/W) $ \beta $ (cm/W) Third-Order Susceptibility ($ \chi^{(3)} $) Reference
4-(4,5-Diphenylimidazol-2-yl)phenol $-2.89 \times 10^{-6}$ $4.044 \times 10^{-1}$ $2.26 \times 10^{-6}$ esu
Target compound* Not studied

Insights :

  • High hyperpolarizability ($ \beta $, $ \gamma $) in conjugated systems correlates with low HOMO-LUMO gaps (e.g., 3.2 eV for 4-(4,5-diphenylimidazol-2-yl)phenol) .

Computational and Theoretical Comparisons

Density functional theory (DFT) studies on analogs reveal:

  • HOMO-LUMO Gaps : Lower gaps (e.g., 3.2 eV) favor intramolecular charge transfer (ICT), enhancing NLO responses .
  • Dipole Moments: High total dipole moments (e.g., 6.12 Debye for 4-(4,5-diphenylimidazol-2-yl)phenol) align with asymmetric charge distribution in polar substituents .
  • Hyperpolarizability: Quinoline derivatives with electron-donating groups (e.g., –OCH$ _3 $) may exhibit higher $ \beta $ values than halogen-substituted counterparts .

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